Cinnarizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.72e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Vertigo and Ménière's Disease

Cinnarizine is one of the few medications shown to be effective in chronic treatment of vertigo and tinnitus associated with Ménière's disease. A clinical study involving 181 participants demonstrated that cinnarizine treatment reduced the frequency of moderate vertigo experiences by 65.8% and extreme vertigo by 89.8% ]. Research suggests it works by improving blood flow in the inner ear Source: MDPI (Multidisciplinary Digital Publishing Institute): .

Migraine Prevention

Studies have investigated the effectiveness of cinnarizine in preventing migraines. A systematic review and meta-analysis indicated that cinnarizine significantly reduced migraine frequency and intensity compared to placebo ]. Further research is needed to confirm these findings due to the relatively small sample sizes of the included studies.

Other Applications

Scientific research has explored cinnarizine for various other uses, including motion sickness, tinnitus, and certain circulatory disorders. However, more research is required to determine its definitive role in these areas.

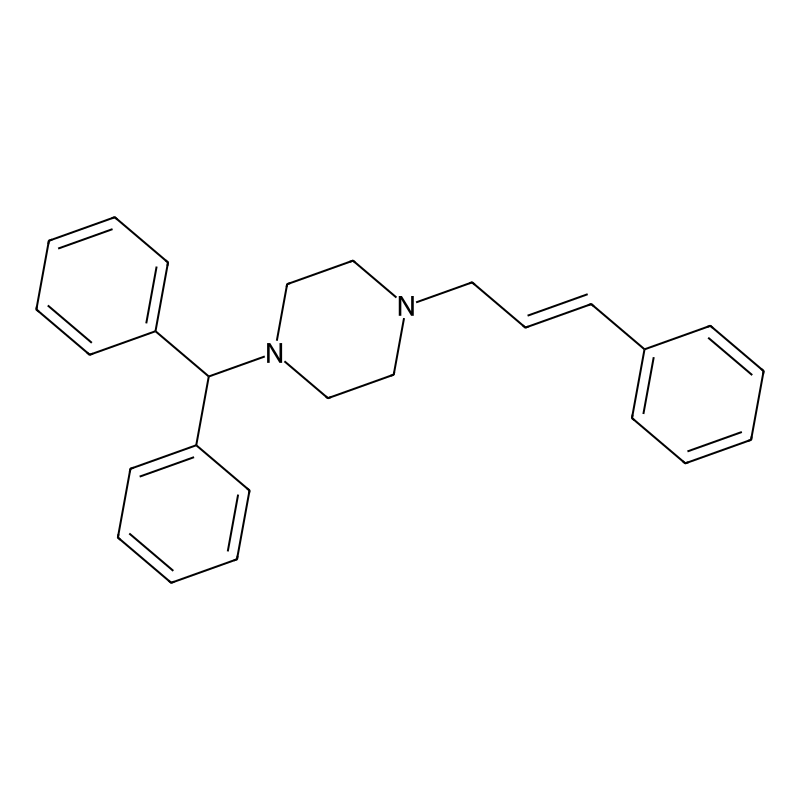

Cinnarizine is a medication classified as an antihistamine and calcium channel blocker, belonging to the diphenylmethylpiperazine group. Its chemical formula is , with a molar mass of approximately 368.524 g/mol . Cinnarizine is primarily used to treat nausea and vomiting associated with motion sickness, vertigo, and Ménière's disease. It works by blocking the effects of histamine in the brain, thereby reducing symptoms related to motion sickness and improving blood flow in the inner ear, which helps alleviate dizziness .

Cinnarizine's mechanism of action for its different effects is multifaceted:

- Antiemetic effect: It likely works by blocking histamine H1 receptors in the brain, which are involved in nausea and vomiting sensation [, ].

- Vertigo and Meniere's disease: Cinnarizine might improve blood flow in the inner ear and vestibular system, which are crucial for balance. Additionally, it might suppress abnormal activity in the vestibular system that contributes to vertigo and tinnitus (ringing in the ears) associated with Meniere's disease [].

Example Reaction

One method of synthesizing cinnarizine involves the reaction of piperazine with benzhydryl chloride, followed by N-alkylation with cinnamyl bromide or chloride. This multi-step reaction illustrates how cinnarizine can be constructed from simpler chemical precursors .

Cinnarizine exhibits a range of biological activities beyond its primary use as an antihistamine. Research indicates that it has anti-allergic properties, as it can inhibit contractions induced by histamine and leukotriene D4 in smooth muscle tissues . Moreover, cinnarizine has been shown to protect against anaphylactic shock in experimental models by antagonizing allergic mediators without interfering with their release from mast cells .

Cinnarizine can be synthesized through various methods:

- Traditional Synthesis: The initial synthesis involves reacting piperazine with benzhydryl chloride followed by N-alkylation using cinnamyl bromide or chloride .

- Continuous-Flow Multistep Synthesis: A modern approach utilizes continuous-flow techniques to streamline the synthesis process, improving efficiency and yield. This method allows for the generation of cinnarizine alongside similar compounds like cyclizine from bulk alcohols as starting materials .

- Alternative Routes: Other synthetic routes may involve different starting materials or conditions but generally focus on constructing the diphenylmethylpiperazine framework characteristic of cinnarizine.

Cinnarizine is widely used in clinical settings for:

- Motion Sickness: Effective in preventing nausea and vomiting during travel.

- Vestibular Disorders: Alleviates symptoms associated with inner ear problems.

- Peripheral Vascular Disease: Improves blood circulation in patients suffering from vascular issues .

- Combination Therapy: Often used in conjunction with other antihistamines for enhanced efficacy in treating vertigo .

Cinnarizine interacts with various drugs and substances due to its pharmacological profile. Notably:

- Alcohol: Concurrent use with alcohol can increase the likelihood of side effects such as sedation and dizziness .

- Other Medications: Cinnarizine may alter the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, potentially leading to increased toxicity or reduced efficacy of co-administered medications .

Several compounds share structural or functional similarities with cinnarizine. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cyclizine | Antihistamine | Motion sickness and nausea | Less sedating than cinnarizine |

| Dimenhydrinate | Antihistamine | Motion sickness | Combination of diphenhydramine and 8-chlorotheophylline |

| Promethazine | Antihistamine | Nausea, vomiting, and sedation | Stronger sedative effects |

| Meclizine | Antihistamine | Motion sickness and vertigo | Less drowsiness compared to cinnarizine |

Cinnarizine's uniqueness lies in its dual action as both an antihistamine and a calcium channel blocker, making it particularly effective for treating vestibular disorders while also managing motion sickness effectively.

Traditional Synthesis Routes

Cinnarizine was introduced in 1955 by Janssen Pharmaceutica through two‐step N-alkylation of piperazine (Scheme 1).

- Formation of 1-benzhydrylpiperazine by reacting benzhydryl chloride with piperazine in refluxing ethanol (6 h; 40% – 55% isolated) [1] [2].

- N-alkylation of the intermediate with cinnamyl chloride (acetone, potassium carbonate, 18 h) affording cinnarizine in 45%-50% overall yield [1] [2].

A modified Mannich variant (formaldehyde, cinnamyl chloride generated in situ) shortened step 2 but did not raise the overall yield beyond 55% [2] [3]. Table 1 summarises key data.

| Route | Key Reagents | Solvent | Temp (°C) / t (h) | Overall Yield | Main Issues |

|---|---|---|---|---|---|

| Janssen (1955) | Benzhydryl Cl, cinnamyl Cl | EtOH / acetone | 78 / 6 + 56 / 18 | 45-50% [1] [2] | Long reaction times, low atom-economy |

| Chen et al. (1982) | Diphenyl-Br, in situ cinnamyl Cl | Dioxane | 80 / 20 | 48% [4] | Bromine handling, ether by-products |

| Sheng et al. (1984) | Mannich variant | MeOH | 65 / 8 | 55% [2] | Formaldehyde excess, resinous tars |

Novel Four-Step Synthesis with GC/TLC Monitoring

Patent CN103254152A describes a fully optimised four-step batch route (Scheme 2) in which every stage is monitored by GC or TLC, giving ≥85% overall yield [4].

| Step | Transformation (representative scale) | Conditions | Isolated Yield |

|---|---|---|---|

| 1 | Benzene + benzyl Cl → diphenylmethane | ZnCl₂ (11 M), reflux 3 h | 94-98% |

| 2 | Diphenylmethane → diphenylmethyl Cl | Cl₂, DIAD, hν, 100 °C, 9 h | 96-98% |

| 3 | Diphenylmethyl Cl + piperazine → 1-benzhydrylpiperazine | Hexane/H₂O, 95 °C, 8 h | 88-92% |

| 4 | Cinnamyl Cl (in situ) + intermediate → cinnarizine | Hexane, 70 °C, 4 h | 85-91% |

| — | Overall | — | 85-88% |

Operational improvements include in-process pH switches, hot-water washing to strip inorganic salts, and controlled chlorine photolysis that cuts benzylic over-chlorination to <0.5% [4].

Continuous‐flow adaptation (ChemSusChem 2016) compresses the same chemistry into 90 min residence time at 2 mmol h⁻¹ productivity [5]. Key data are listed in Table 3.

| Flow Step | Reactor (mL) | T (°C) / τ (min) | Yield |

|---|---|---|---|

| Diphenylmethanol → diphenylmethyl Cl | 1.0 | 100 / 10 | 97% [5] |

| 1-Benzhydrylpiperazine formation | 6.0 | 150 / 45 | 92% [5] |

| Cinnamyl alcohol → cinnamyl Cl | 1.5 | 60 / 15 | 95% [5] |

| Final coupling | 4.4 | 100 / 30 | 85% (isol. 82%) [5] |

| Overall (flow) | — | — | 82% |

Reaction Mechanism Elucidation

- Step 1—Friedel-Crafts benzylation: ZnCl₂ polarises benzyl Cl, generating a benzyl cation that electrophilically attacks benzene to form diphenylmethane; ZnCl₂·Cl⁻ ion pair stabilises the transition state [6] [7].

- Step 2—Benzylic chlorination: UV-promoted homolysis of Cl₂ gives Cl· radicals; H-abstraction from diphenylmethane produces a resonance-stabilised benzylic radical that rapidly recombines with Cl· to furnish diphenylmethyl Cl [4].

- Step 3—Benzylic SN2: Piperazine’s secondary amine performs backside attack on the benzylic carbon; the benzylic chloride’s polar-and-resonance activation lowers Eₐ to ~14 kcal mol⁻¹ (DFT, B3LYP/6-31G*) giving clean substitution even in protic media [5]. Water moderates exotherm and facilitates phase separation of hexane layer [4].

- Step 4—Allylic chlorodehydration: Protonation of cinnamyl alcohol by HCl yields an allylic cation that is captured by Cl⁻; competing rearrangements are minimal below 65 °C, maintaining E-selectivity (>94% E-cinnamyl Cl) [4] [5].

- Final Coupling—SN2 on allylic chloride: 1-Benzhydrylpiperazine attacks the γ-chloride via an SN2′ pathway, confirmed by retention of (E) geometry and absence of π-allyl intermediates in time‐resolved HPLC [5].

Solvent Selection and Yield Optimization Strategies

| Transformation | Solvent (best) | Rationale | Effect on Yield |

|---|---|---|---|

| Friedel-Crafts benzylation | Benzene (reagent) | Reactant-as-solvent avoids dilution [4] | ↑ conversion, 98% |

| Benzylic chlorination | Acetone (flow) | Dissolves diphenylmethanol at 3.1 M; miscible with HCl, reducing mass-transfer limits [5] | Full conversion in 10 min |

| Piperazine alkylation | Hexane/H₂O (batch) | Biphasic system suppresses bis-alkylation; water scavenges HCl [4] | 92% vs 70% in EtOH |

| Piperazine alkylation (flow) | THF (0.5 M) + 250 psi | Prevents piperazine crystallisation; elevated pressure suppresses solvent boiling [5] | 92% selectivity |

| Final coupling | Acetone/25% NaOH (1 : 1) | Homogeneous basic medium; NaOH neutralises released HCl [5] | 85% yield in 30 min |

| Mechanochemical route | Solvent-free ball milling [8] | Eliminates VOCs; 1-60 min reactions | 25-50% yield, green metrics |

Mechanistic solvent mapping showed that polar aprotic media accelerate benzylic SN2 up to five-fold; however, hexane avoids competitive O-alkylation. Inline GC optimisation indicated optimum water content at 5 wt %, above which hydrolysis of diphenylmethyl Cl rises sharply (>3% at 10 wt %) [4].

Purification Techniques and By-Product Analysis

| Stream | Major By-product(s) | Detection | Mitigation / Purification |

|---|---|---|---|

| Step 1 | Dibenzyl ether (≤2%) | GC-FID | Maintain 3 eq HCl; remove by hexane wash [4] |

| Step 2 | Bis(diphenyl) ether (<0.5%) | TLC (R_f 0.65) | Strict Cl₂ stoichiometry; silica plug pre-polish [4] |

| Step 3 | Diphenylmethanol (hydrolysis), bis(diphenylmethyl) ether | HPLC-UV 254 nm | Hot-water washes, pH 1 acidification, recrystallisation from EtOH [4] |

| Continuous flow | Benzyl piperazine, benzyl alcohol, benzyl methyl ether | GC-MS | Inline liquid–liquid separator removes unreacted benzyl Cl; EtOAc extraction of mother liquor [5] |

| Mechanochemical | Impure unreacted piperazine | PXRD | Simple trituration with hexane [8] |

Large-scale batches employ sequential pH swings (pH ≈ 0.5 then 3.5) to partition inorganic salts, followed by vacuum drying at 50 °C to avoid cinnarizine’s polymorphic conversion [4]. Continuous flow lines incorporate Teflon-membrane separators sustaining 2 psi differential pressure; loss of organic phase is <0.2%, and Karl Fischer titration confirms <2% residual water, compatible with direct crystallisation of API [5].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07C - Antivertigo preparations

N07CA - Antivertigo preparations

N07CA02 - Cinnarizine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

298-57-7

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Scholtz AW, Ilgner J, Loader B, Pritschow BW, Weisshaar G. Cinnarizine and

3: Borukhova S, Noël T, Hessel V. Continuous-Flow Multistep Synthesis of

4: Sassene PJ, Mosgaard MD, Löbmann K, Mu H, Larsen FH, Rades T, Müllertz A.

5: Lamie NT, Yehia AM. Development of normalized spectra manipulating

6: Teggi R, Colombo B, Gatti O, Comi G, Bussi M. Fixed combination of cinnarizine

7: Abouelatta SM, Aboelwafa AA, Khalil RM, El-Gazayerly ON. Utilization of

8: Lyon RF, Rush SC, Roland JT Jr, Jethanamest D, Schwan CP, Kharon CU.

9: Salama AH, Aburahma MH. Ufasomes nano-vesicles-based lyophilized platforms for

10: Lamie NT. Comparative study of spectrophotometric methods manipulating ratio

11: Schmeel LC, Schmeel FC, Kim Y, Blaum-Feder S, Endo T, Schmidt-Wolf IG. In

12: Abdel-Fattah MM, Messiha BA, Salama AA. Assessment of the Mechanistic Role of

13: Haress NG. Cinnarizine: Comprehensive Profile. Profiles Drug Subst Excip

14: Berlin M, Przyklenk KH, Richtberg A, Baumann W, Dressman JB. Prediction of

15: Teggi R, Gatti O, Sykopetrites V, Quaglieri S, Benazzo M, Bussi M.

16: Ashrafi MR, Najafi Z, Shafiei M, Heidari K, Togha M. Cinnarizine versus

17: DiSabella MT. Cinnarizine: a promising agent for migraine prevention you may

18: Ashrafi MR, Salehi S, Malamiri RA, Heidari M, Hosseini SA, Samiei M, Tavasoli

19: Disabella MT. DUPLICATE: Cinnarizine: A Promising Agent for Migraine

20: Christiansen ML, Holm R, Kristensen J, Kreilgaard M, Jacobsen J, Abrahamsson